![molecular formula C19H19ClN4O2S3 B2630563 2-((3-(4-氯苯基)-7-氧代-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)-N-环己基乙酰胺 CAS No. 1021215-45-1](/img/no-structure.png)
2-((3-(4-氯苯基)-7-氧代-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)-N-环己基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is a useful research compound. Its molecular formula is C19H19ClN4O2S3 and its molecular weight is 467.02. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
杂环化合物的合成和研究,特别是噻唑并[4,5-d]嘧啶及其相关衍生物,由于其多样的生物活性在药物化学中扮演着至关重要的角色。这些化合物以其作为抗哮喘剂的潜力而闻名,其介质释放抑制特性通过各种合成途径得到探索。此类研究涉及三唑并[1,5-c]嘧啶的制备,该化合物在治疗哮喘和相关呼吸道疾病的药理学和毒理学评估中显示出前景 (Medwid 等,1990)。类似地,含有噻吩并[d]嘧啶部分的新型嘧啶酮和噻唑烷酮衍生物的合成已因其抗菌特性而受到研究,突显了杂环化学在开发新治疗剂中的重要性 (El Azab 和 Abdel-Hafez,2015)。
抗菌和抗肿瘤应用
新型抗菌剂和抗肿瘤剂的开发经常涉及杂环化合物的探索,包括噻吩并[2,3-d]嘧啶。这些研究的重点是合成各种衍生物并针对一系列微生物和癌细胞系进行评估。例如,源自嘧啶并[4,5-b]喹啉的新型无环核苷类似物已被合成并评估其潜在的镇痛、抗炎、抗氧化和抗菌活性,展示了杂环骨架在药物研究中的多功能性 (El-Gazzar 等,2009)。此外,新型嘧啶和缩合嘧啶的合成和抗菌评价揭示了结构变异在增强生物活性中的重要性,进一步强调了类似 2-((3-(4-氯苯基)-7-氧代-2-硫代-2,3,6,7-四氢噻唑并[4,5-d]嘧啶-5-基)硫代)-N-环己基乙酰胺 的化合物的科学研究应用潜力 (Abdelghani 等,2017)。
作用机制
Target of Action
Similar compounds with thioxopyrimidine structures have been reported to possess diverse biological activities .
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, potentially influencing oxidative processes in the organism .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Similar compounds have been reported to possess diverse biological activities, suggesting a range of potential molecular and cellular effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
生化分析
Biochemical Properties
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative processes, thereby exhibiting antioxidant properties . The compound’s interaction with proteins and enzymes often involves binding to active sites, leading to inhibition or activation of these biomolecules.
Cellular Effects
The effects of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become prominent.
Metabolic Pathways
2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in oxidative metabolism, leading to a reduction in the production of reactive oxygen species . Additionally, it can affect the levels of metabolites involved in inflammatory responses, thereby modulating the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . For example, it can bind to transport proteins that facilitate its entry into cells, where it can exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the compound’s localization. For instance, the compound may be directed to the mitochondria, where it can influence oxidative metabolism and reduce oxidative stress.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-chlorobenzenesulfonamide", "cyclohexylamine", "acetic anhydride", "thiourea", "2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylthiourea by reacting 4-chlorobenzenesulfonamide with thiourea in the presence of sodium hydroxide.", "Step 2: Synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol by reacting 4-chlorophenylthiourea with 2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of hydrochloric acid.", "Step 3: Synthesis of 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol by oxidizing 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with sodium bicarbonate and ethyl acetate.", "Step 4: Synthesis of 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-cyclohexylacetamide by reacting 3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol with cyclohexylamine and acetic anhydride." ] } | |
CAS 编号 |
1021215-45-1 |
分子式 |
C19H19ClN4O2S3 |
分子量 |
467.02 |
IUPAC 名称 |
2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H19ClN4O2S3/c20-11-6-8-13(9-7-11)24-16-15(29-19(24)27)17(26)23-18(22-16)28-10-14(25)21-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,21,25)(H,22,23,26) |
InChI 键 |
CBMXCYZZYQZRQY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


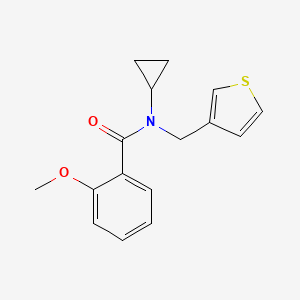
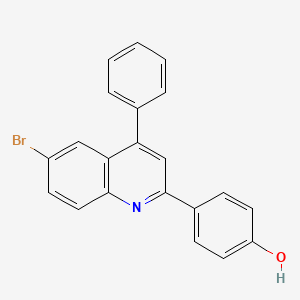
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)

![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)
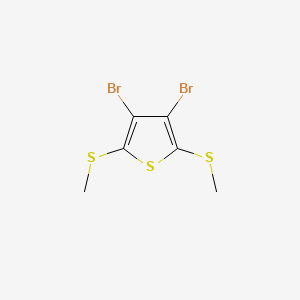

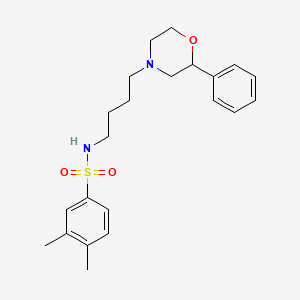
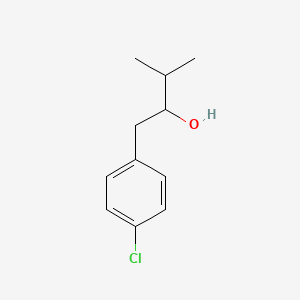
![3,4-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2630494.png)
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
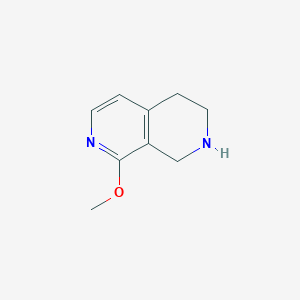
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2630499.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2630503.png)
